molecular formula C23H16N4O5 B4998641 4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide

4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide

Cat. No.: B4998641
M. Wt: 428.4 g/mol
InChI Key: RPVJKWUPIWVFOV-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide is a complex organic compound that features a naphthalene ring, a dinitrobenzene moiety, and a phenylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative to introduce nitro groups, followed by the formation of an amide bond with a naphthylamine derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the correct placement of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(Naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-ylamino)-nicotinic acid
  • N-(Naphthalen-1-yl) phenazine-1-carboxamide
  • 5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one

Uniqueness

4-(Naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide is unique due to its combination of a naphthalene ring with a dinitrobenzene moiety and a phenylbenzamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O5/c28-23(24-17-9-2-1-3-10-17)16-13-20(26(29)30)22(21(14-16)27(31)32)25-19-12-6-8-15-7-4-5-11-18(15)19/h1-14,25H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVJKWUPIWVFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=CC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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